Fructo-oligosaccharide DP12/GF11
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Overview
Description
Fructo-oligosaccharide DP12/GF11 is a member of the fructooligosaccharides family, characterized by a degree of polymerization of 12. This compound consists of 11 fructose units connected by (2→1)-β-glycosidic bonds, with a lone D-glucosyl unit located at the non-reducing end . Fructooligosaccharides are known for their prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructo-oligosaccharide DP12/GF11 is typically synthesized through enzymatic transfructosylation of sucrose by fructosyltransferase enzymes, specifically β-D-fructofuranosidases or β-fructosyltransferases . These enzymes are found in various fungi, predominantly belonging to the Aspergillus, Aureobasidium, and Penicillium genera. The reaction involves transferring fructose units to sucrose, forming β-(2→1) fructosyl-fructose linkages, with a terminal glucose moiety .
Industrial Production Methods: Industrial production of this compound involves several downstream processes to increase purity. These include the use of activated charcoal, ion exchange resins, and microbial treatments to remove non-oligosaccharides from the fermentative broth . Techniques such as membrane systems, simulated moving bed chromatography, and ion-exchange chromatography are also employed .
Chemical Reactions Analysis
Types of Reactions: Fructo-oligosaccharide DP12/GF11 primarily undergoes hydrolysis reactions due to its glycosidic bonds. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: Hydrolysis of this compound can be catalyzed by acids or enzymes such as β-fructosidases. Oxidation reactions may involve reagents like hydrogen peroxide or periodate, while reduction reactions could use reducing agents like sodium borohydride.
Major Products Formed: Hydrolysis of this compound results in the formation of fructose and glucose units. Oxidation can lead to the formation of various oxidized sugars, while reduction typically yields reduced sugar alcohols.
Scientific Research Applications
Fructo-oligosaccharide DP12/GF11 has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies and as a model compound for studying glycosidic bond formation and cleavage.
Biology: Known for its prebiotic properties, it promotes the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. It is also used in studies related to gut microbiota and its impact on health.
Medicine: this compound is investigated for its potential to improve gut health, enhance immune function, and reduce the risk of gastrointestinal infections.
Mechanism of Action
Fructo-oligosaccharide DP12/GF11 exerts its effects primarily through its prebiotic activity. It is not digested in the human small intestine but is fermented by beneficial gut bacteria in the colon. This fermentation process produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function . The compound also modulates the expression of defense-related genes and the accumulation of secondary metabolites, particularly through the salicylic acid-mediated pathway .
Comparison with Similar Compounds
Fructo-oligosaccharide DP12/GF11 is unique due to its specific degree of polymerization and the presence of a single D-glucosyl unit at the non-reducing end. Similar compounds include other fructooligosaccharides with different degrees of polymerization, such as:
1-Kestose (GF2): Consists of two fructose units and one glucose unit.
Nystose (GF3): Composed of three fructose units and one glucose unit.
1F-Fructofuranosylnystose (GF4): Contains four fructose units and one glucose unit.
These compounds share similar prebiotic properties but differ in their degree of polymerization and specific applications.
Properties
Molecular Formula |
C72H122O61 |
---|---|
Molecular Weight |
1963.7 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C72H122O61/c73-1-24-36(86)48(98)49(99)61(121-24)133-72(60(110)47(97)35(12-84)132-72)23-120-71(59(109)46(96)34(11-83)131-71)22-119-70(58(108)45(95)33(10-82)130-70)21-118-69(57(107)44(94)32(9-81)129-69)20-117-68(56(106)43(93)31(8-80)128-68)19-116-67(55(105)42(92)30(7-79)127-67)18-115-66(54(104)41(91)29(6-78)126-66)17-114-65(53(103)40(90)28(5-77)125-65)16-113-64(52(102)39(89)27(4-76)124-64)15-112-63(51(101)38(88)26(3-75)123-63)14-111-62(13-85)50(100)37(87)25(2-74)122-62/h24-61,73-110H,1-23H2/t24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+/m1/s1 |
InChI Key |
FTSSQIKWUOOEGC-RULYVFMPSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO[C@]9([C@H]([C@@H]([C@H](O9)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
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